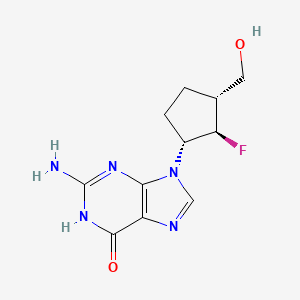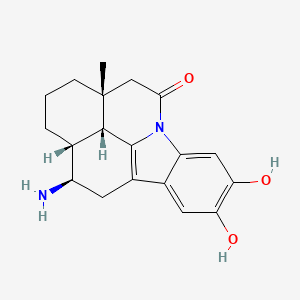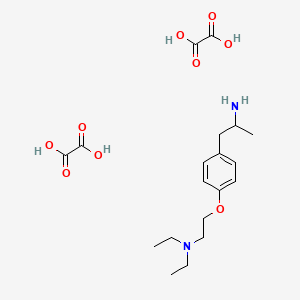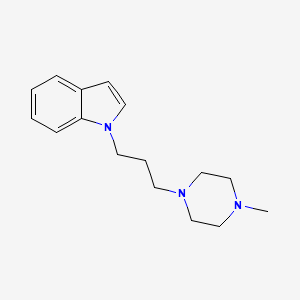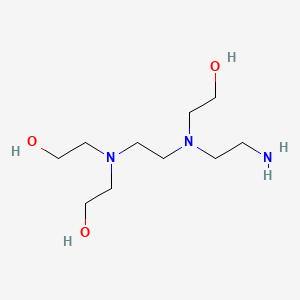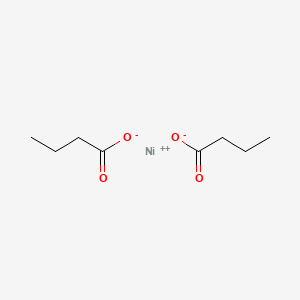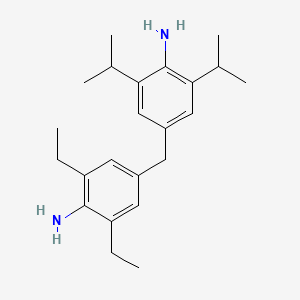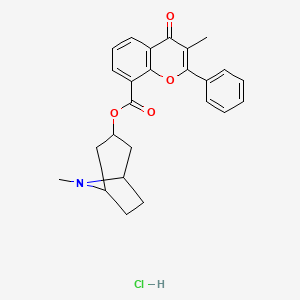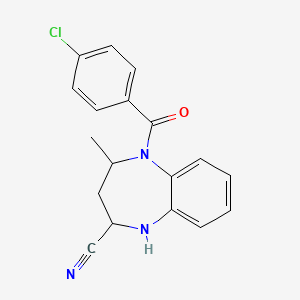
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- is a complex organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with an amino group, a methoxy group, and a beta-D-xylopyranosylamino moiety, making it an interesting subject for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the amino, methoxy, and xylopyranosylamino groups through various chemical reactions. Common reagents and conditions used in these steps include:
Amination: Introduction of the amino group using reagents like ammonia or amines under basic conditions.
Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.
Glycosylation: Attachment of the beta-D-xylopyranosylamino moiety using glycosyl donors and acceptors in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interaction with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids to interfere with replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-glucopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-galactopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-mannopyranosylamino)
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- lies in its specific structural features, such as the beta-D-xylopyranosylamino moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
328553-58-8 |
|---|---|
Formule moléculaire |
C11H19N4O6+ |
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6+,7-,9?/m1/s1 |
Clé InChI |
PGVODIOYTVZUKM-GREICVSXSA-O |
SMILES isomérique |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@@H](CO2)O)O)O |
SMILES canonique |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


